molecular formula C7H5IN2O B596094 4-Iodo-2-methoxynicotinonitrile CAS No. 1206969-73-4

4-Iodo-2-methoxynicotinonitrile

Cat. No. B596094
M. Wt: 260.034
InChI Key: NCMZKRGEPQKODP-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxynicotinonitrile (4-IMN) is a nitrile compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. 4-IMN is a derivative of nicotinonitrile, a type of organic compound that can be used in the synthesis of various drugs and pharmaceuticals. 4-IMN has been the subject of numerous scientific studies, and its synthesis, mechanism of action, and biochemical and physiological effects have been explored in detail. In addition, 4-IMN has been used in laboratory experiments to explore its potential for various applications.

Scientific Research Applications

Anticancer Potential

The compound 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, closely related to 4-Iodo-2-methoxynicotinonitrile, has been studied for its potential as an anticancer agent. Spectroscopic analysis, including proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy, alongside molecular docking studies, suggest its viability as a non-linear optical material and a candidate for anticancer drug development due to specific interactions within its structure (Eşme, 2021).

Material Science and Luminescence

Research into 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, a compound with structural similarities, highlights its thermal stability and blue fluorescence emission, which can be leveraged in material science for creating novel luminescent materials (Suwunwong, Chantrapromma, & Fun, 2013).

Liquid Crystalline Materials

4,6-bis (4-butoxyphenyl)-2-methoxynicotinonitrile is another derivative with potential applications in the creation of luminescent liquid crystalline materials, demonstrating broad nematic phase behavior and blue light emission properties, which could have applications in display technologies (Ahipa, Kumar, & Adhikari, 2013).

Dye-Sensitized Solar Cells

Ionic liquids containing nitrile functional groups have shown promise in improving the efficiency of dye-sensitized solar cells (DSCs), indicating that 4-Iodo-2-methoxynicotinonitrile and its analogs could play a role in the development of more efficient energy conversion materials (Mazille et al., 2006).

Organic Synthesis

The synthesis of pyridines substituted with five different elements, including studies on compounds closely related to 4-Iodo-2-methoxynicotinonitrile, showcases the potential for these materials in complex organic synthesis and the development of novel methodologies for chemical production (Kieseritzky & Lindström, 2010).

properties

IUPAC Name

4-iodo-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMZKRGEPQKODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679756
Record name 4-Iodo-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-methoxynicotinonitrile

CAS RN

1206969-73-4
Record name 4-Iodo-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thus, 2-chloro-3-cyanopyridine (A18) provided 2-methoxy-3-cyanopyridine (A19) upon treatment with sodium methoxide in methanol. Lithiation of the 2-methoxy-3-cyanopyridine (A19) with LDA gave the intermediate carbanion derivative 4-lithio-2-methoxy-3-cyanopyridine (A21), which upon treatment with hexachloroethane provided the 4-chloro-2-methoxy-3-cyanopyridine (A20). Analogously, reaction with bromine provides the 4-bromo-2-methoxy-3-cyanopyridine (A22) and reaction with iodine provides the 4-iodo-2-methoxy-3-cyanopyridine (A23). All 4-halo-2-methoxy-3-cyanopyridines are highly valuable intermediates, especially for the synthesis of kinase inhibitors. Reduction of the 4-halo-2-methoxy-3-cyanopyridines, for example with DIBAL (diisobutylaluminum hydride) in solvents such as toluene, dichloromethane, or tetrahydrofuran at temperatures ranging from −80° C. to about 80° C., preferably at 20° C. provides after standard workup the 4-halo-2-methoxypyridine-3-carboxaldehydes. The 4-halo-2-methoxypyridine-3-carboxaldehydes are highly valuable synthetic intermediates. 4-chloro-2-methoxy-3-pyridinecarboxaldehyde (A9) was prepared in this manner.
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